molecular formula C4H5N3O B12363954 3-Aminopyrazin-2(3H)-one

3-Aminopyrazin-2(3H)-one

Katalognummer: B12363954
Molekulargewicht: 111.10 g/mol
InChI-Schlüssel: IZUHLTVHAGBMEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminopyrazin-2(3H)-one is a heterocyclic organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by an amino group at the 3-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Aminopyrazin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carbohydrazide with arylethynyl benzaldehydes in the presence of iodine and dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is stirred at 100°C for several hours until the desired product is formed. The product is then purified through column chromatography using ethyl acetate and petroleum ether as eluents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminopyrazin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dione.

    Reduction: Formation of 3-amino-2-hydroxypyrazine.

    Substitution: Formation of various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminopyrazin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-Aminopyrazin-2(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the synthesis of proteins, leading to the antimicrobial activity observed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Aminopyrazin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C4H5N3O

Molekulargewicht

111.10 g/mol

IUPAC-Name

2-amino-2H-pyrazin-3-one

InChI

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-3H,5H2

InChI-Schlüssel

IZUHLTVHAGBMEH-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(C(=O)N=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.